Niobium(5+) pentamethanide
Description
Niobium(5+) pentamethanide (hypothetical formula: Nb(CH₃)₅) is a theoretical organometallic compound where niobium in the +5 oxidation state is coordinated with five methyl (CH₃⁻) ligands. These compounds share structural similarities with pentamethanide, where the central Nb⁵⁺ ion is surrounded by five ligands. Niobium(V) compounds are typically high-valent, stable, and exhibit strong Lewis acidity, making them useful in catalysis and materials synthesis .
Properties
CAS No. |
62044-66-0 |
|---|---|
Molecular Formula |
C5H15Nb |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
carbanide;niobium(5+) |
InChI |
InChI=1S/5CH3.Nb/h5*1H3;/q5*-1;+5 |
InChI Key |
ZMXSSEJTQAZHEX-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[Nb+5] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium(5+) pentamethanide can be synthesized through various methods, including the reaction of niobium pentachloride with methanide sources under controlled conditions. One common approach involves the use of niobium chloride and a methanide donor in an inert atmosphere to prevent unwanted side reactions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Niobium(5+) pentamethanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides, which are useful in various applications.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states, altering its chemical properties.
Substitution: Methanide ligands can be substituted with other ligands, allowing for the synthesis of a wide range of niobium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmospheres.
Substitution: Ligand exchange reactions often involve the use of donor solvents like THF or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Major Products:
Oxidation: Niobium oxides (e.g., Nb2O5)
Reduction: Lower oxidation state niobium complexes
Substitution: Various niobium-ligand complexes
Scientific Research Applications
Niobium(5+) pentamethanide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other niobium compounds and as a catalyst in organic reactions.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as superconductors and high-performance alloys.
Mechanism of Action
The mechanism of action of niobium(5+) pentamethanide involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets through ligand exchange and electron transfer processes, influencing the reactivity and stability of the resulting complexes. These interactions are crucial for its applications in catalysis and materials science.
Comparison with Similar Compounds
Comparison with Similar Niobium(V) Compounds
Structural and Electronic Properties
Niobium(V) compounds exhibit diverse coordination geometries and bonding characteristics:
Key Observations :
- Niobium(V) chloride and pentaethoxide adopt distinct geometries due to ligand size and electronegativity differences. Cl⁻ ligands in NbCl₅ favor a trigonal bipyramidal structure, while bulkier ethoxide ligands in Nb(OC₂H₅)₅ lead to distorted octahedral coordination .
- Nb₂O₅ forms extended oxide networks rather than discrete molecular structures, reflecting its ionic character .
Contrasting Behaviors :
- Stabilization Mechanisms : High-valence Nb⁵⁺ dopants in cathode materials reduce Ni²⁺ content and suppress Li⁺/Ni²⁺ cation mixing, unlike lower-valent dopants (e.g., Mg²⁺) .
- Oxygen Coordination : Nb⁵⁺ in oxide lattices (e.g., Nb₂O₅) requires a metal-to-oxygen ratio of 1:2.5, necessitating additional oxygen during synthesis compared to stoichiometric oxides like TiO₂ .
Thermodynamic and Electrochemical Performance
A study comparing Nb-doped and undoped cathode materials revealed:
| Parameter | Undoped NCM811 | Nb-doped NCM811 (1 wt%) | Reference |
|---|---|---|---|
| Initial Capacity (mAh/g) | 195 | 205 | |
| Cycle Retention (%) | 78 (100 cycles) | 92 (100 cycles) | |
| Ni²⁺ Fraction (%) | 25 | 18 |
Mechanistic Insights :
- Nb⁵⁺ doping reduces Ni²⁺ content by ~28%, lowering Li⁺/Ni²⁺ cation mixing and improving cycle retention .
- XPS analysis confirms stronger Nb–O bonding in doped materials, enhancing structural integrity during lithiation/delithiation .
Challenges in Characterization
- Surface vs. EDS mapping of cross-sectioned particles confirms uniform Nb distribution in doped cathodes .
- Contradictory Trends : While Nb⁵⁺ doping generally reduces Ni²⁺, excessive doping (>3 wt%) increases Ni²⁺ due to incomplete oxidation during calcination, highlighting the need for precise doping control .
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